molecular formula C10H15Cl2N3O B1388205 1-(5-Amino-1-methyl-1h-benzimidazol-2-yl)ethanol dihydrochloride CAS No. 799260-16-5

1-(5-Amino-1-methyl-1h-benzimidazol-2-yl)ethanol dihydrochloride

Cat. No.: B1388205
CAS No.: 799260-16-5
M. Wt: 264.15 g/mol
InChI Key: YRPFNOYHACWFTH-UHFFFAOYSA-N
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Description

1-(5-Amino-1-methyl-1H-benzimidazol-2-yl)ethanol dihydrochloride is a chemical compound with the molecular formula C10H13N3O2. It is a derivative of benzimidazole, a class of compounds known for their diverse biological activities. This compound is used in various scientific research applications, including chemistry, biology, medicine, and industry.

Mechanism of Action

Target of Action

It is known that benzimidazole derivatives, which this compound is a part of, have been studied for their antimicrobial activities .

Mode of Action

Benzimidazole derivatives are known to exhibit a variety of biological activities, including antimicrobial effects . They may interact with their targets, leading to changes in cellular processes that result in the inhibition of microbial growth.

Result of Action

Benzimidazole derivatives have been reported to exhibit antimicrobial activities , suggesting that they may exert their effects by inhibiting microbial growth.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other substances can affect the compound’s stability and its interaction with its targets . .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(5-Amino-1-methyl-1H-benzimidazol-2-yl)ethanol dihydrochloride can be synthesized through several synthetic routes. One common method involves the reaction of 1-methyl-1H-benzimidazole-2-carboxaldehyde with ethyl magnesium bromide followed by hydrolysis. The reaction conditions typically include refluxing in anhydrous ether and subsequent acidification.

Industrial Production Methods: In an industrial setting, the compound is produced on a larger scale using similar synthetic routes but with optimized reaction conditions to increase yield and purity. The process involves the use of large reactors, controlled temperature, and pressure conditions to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions: 1-(5-Amino-1-methyl-1H-benzimidazol-2-yl)ethanol dihydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidation reactions can be carried out using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic conditions.

  • Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous ether.

  • Substitution: Substitution reactions often involve halogenation using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) under controlled conditions.

Major Products Formed:

  • Oxidation Products: Oxidation of the compound can lead to the formation of carboxylic acids or ketones.

  • Reduction Products: Reduction typically results in the formation of amines or alcohols.

  • Substitution Products: Substitution reactions can produce halogenated derivatives of the compound.

Scientific Research Applications

1-(5-Amino-1-methyl-1H-benzimidazol-2-yl)ethanol dihydrochloride is used in various scientific research applications due to its unique chemical properties. It is employed in the synthesis of pharmaceuticals, agrochemicals, and other biologically active compounds. Additionally, it serves as a building block in organic synthesis and is used in the study of enzyme inhibitors and receptor ligands.

Comparison with Similar Compounds

1-(5-Amino-1-methyl-1H-benzimidazol-2-yl)ethanol dihydrochloride is compared with other similar compounds to highlight its uniqueness. Some similar compounds include:

  • 1-Methyl-1H-benzimidazole-2-carboxaldehyde: A precursor in the synthesis of the target compound.

  • Ethyl 4-(5-amino-1-methyl-1H-benzimidazol-2-yl)butanoate: A related ester derivative.

  • 5-Acetoacetamino benzimidazolone: Another benzimidazole derivative with different functional groups.

These compounds share structural similarities but differ in their functional groups and biological activities, making this compound unique in its applications and effects.

Properties

IUPAC Name

1-(5-amino-1-methylbenzimidazol-2-yl)ethanol;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3O.2ClH/c1-6(14)10-12-8-5-7(11)3-4-9(8)13(10)2;;/h3-6,14H,11H2,1-2H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRPFNOYHACWFTH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NC2=C(N1C)C=CC(=C2)N)O.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15Cl2N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20661319
Record name 1-(5-Amino-1-methyl-1H-benzimidazol-2-yl)ethan-1-ol--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20661319
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

799260-16-5
Record name 1-(5-Amino-1-methyl-1H-benzimidazol-2-yl)ethan-1-ol--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20661319
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(5-Amino-1-methyl-1h-benzimidazol-2-yl)ethanol dihydrochloride
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1-(5-Amino-1-methyl-1h-benzimidazol-2-yl)ethanol dihydrochloride
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1-(5-Amino-1-methyl-1h-benzimidazol-2-yl)ethanol dihydrochloride
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1-(5-Amino-1-methyl-1h-benzimidazol-2-yl)ethanol dihydrochloride
Reactant of Route 6
1-(5-Amino-1-methyl-1h-benzimidazol-2-yl)ethanol dihydrochloride

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